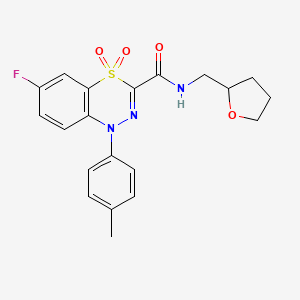
6-FLUORO-1-(4-METHYLPHENYL)-N-(TETRAHYDRO-2-FURANYLMETHYL)-1H-4,1,2-BENZOTHIADIAZINE-3-CARBOXAMIDE 4,4-DIOXIDE
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
6-FLUORO-1-(4-METHYLPHENYL)-N-(TETRAHYDRO-2-FURANYLMETHYL)-1H-4,1,2-BENZOTHIADIAZINE-3-CARBOXAMIDE 4,4-DIOXIDE is a synthetic organic compound that belongs to the class of benzothiadiazine derivatives. These compounds are known for their diverse biological activities and are often studied for their potential therapeutic applications.
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
The synthesis of 6-FLUORO-1-(4-METHYLPHENYL)-N-(TETRAHYDRO-2-FURANYLMETHYL)-1H-4,1,2-BENZOTHIADIAZINE-3-CARBOXAMIDE 4,4-DIOXIDE typically involves multiple steps, starting from commercially available precursors. The key steps may include:
Formation of the benzothiadiazine core: This can be achieved through the cyclization of appropriate intermediates under acidic or basic conditions.
Introduction of the fluorine atom: This step may involve fluorination reactions using reagents such as N-fluorobenzenesulfonimide (NFSI) or Selectfluor.
Attachment of the 4-methylphenyl group: This can be done via electrophilic aromatic substitution or cross-coupling reactions.
Incorporation of the tetrahydro-2-furanylmethyl group: This step may involve nucleophilic substitution or addition reactions.
Formation of the carboxamide group: This can be achieved through amidation reactions using appropriate amines and carboxylic acid derivatives.
Industrial Production Methods
Industrial production of this compound would likely involve optimization of the synthetic route to improve yield and reduce costs. This may include the use of continuous flow reactors, advanced purification techniques, and scalable reaction conditions.
Analyse Des Réactions Chimiques
Types of Reactions
6-FLUORO-1-(4-METHYLPHENYL)-N-(TETRAHYDRO-2-FURANYLMETHYL)-1H-4,1,2-BENZOTHIADIAZINE-3-CARBOXAMIDE 4,4-DIOXIDE can undergo various chemical reactions, including:
Oxidation: The compound may be oxidized using reagents such as hydrogen peroxide or potassium permanganate.
Reduction: Reduction reactions can be carried out using agents like lithium aluminum hydride or sodium borohydride.
Substitution: The compound can undergo nucleophilic or electrophilic substitution reactions, depending on the functional groups present.
Common Reagents and Conditions
Oxidation: Hydrogen peroxide, potassium permanganate, or other oxidizing agents.
Reduction: Lithium aluminum hydride, sodium borohydride, or catalytic hydrogenation.
Substitution: Halogenating agents, nucleophiles, or electrophiles.
Major Products Formed
The major products formed from these reactions would depend on the specific conditions and reagents used. For example, oxidation may yield sulfoxides or sulfones, while reduction may produce amines or alcohols.
Applications De Recherche Scientifique
Chemistry: As a reagent or intermediate in organic synthesis.
Biology: For studying its effects on biological systems and potential as a bioactive compound.
Medicine: Investigated for its therapeutic potential in treating diseases.
Industry: Used in the development of new materials or as a catalyst in chemical processes.
Mécanisme D'action
The mechanism of action of 6-FLUORO-1-(4-METHYLPHENYL)-N-(TETRAHYDRO-2-FURANYLMETHYL)-1H-4,1,2-BENZOTHIADIAZINE-3-CARBOXAMIDE 4,4-DIOXIDE would depend on its specific biological target. It may interact with enzymes, receptors, or other molecular targets, leading to modulation of biochemical pathways. Detailed studies would be required to elucidate the exact mechanism.
Comparaison Avec Des Composés Similaires
Similar Compounds
Benzothiadiazine derivatives: These compounds share a similar core structure and may have comparable biological activities.
Fluorinated aromatic compounds: These compounds contain fluorine atoms and may exhibit similar chemical reactivity.
Carboxamide derivatives: These compounds have a carboxamide functional group and may have similar pharmacological properties.
Uniqueness
6-FLUORO-1-(4-METHYLPHENYL)-N-(TETRAHYDRO-2-FURANYLMETHYL)-1H-4,1,2-BENZOTHIADIAZINE-3-CARBOXAMIDE 4,4-DIOXIDE is unique due to its specific combination of functional groups and structural features, which may confer distinct chemical and biological properties.
Propriétés
IUPAC Name |
6-fluoro-1-(4-methylphenyl)-4,4-dioxo-N-(oxolan-2-ylmethyl)-4λ6,1,2-benzothiadiazine-3-carboxamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C20H20FN3O4S/c1-13-4-7-15(8-5-13)24-17-9-6-14(21)11-18(17)29(26,27)20(23-24)19(25)22-12-16-3-2-10-28-16/h4-9,11,16H,2-3,10,12H2,1H3,(H,22,25) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
HHMHFZYOVICYPE-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC=C(C=C1)N2C3=C(C=C(C=C3)F)S(=O)(=O)C(=N2)C(=O)NCC4CCCO4 |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C20H20FN3O4S |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
417.5 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.














